Nicosulfuron-d6

Description

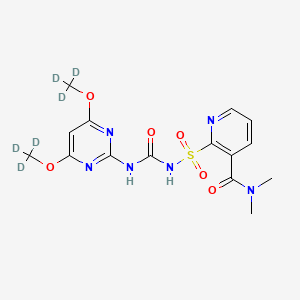

Structure

3D Structure

Properties

IUPAC Name |

2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23)/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCOGUMHFFWOJV-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(=O)N(C)C)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676064 | |

| Record name | 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189419-41-7 | |

| Record name | 2-[({4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-yl}carbamoyl)sulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nicosulfuron-d6: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Nicosulfuron-d6, a deuterated analog of the herbicide Nicosulfuron. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Compound Specifications

This compound is a valuable tool in analytical and pharmacokinetic research, primarily used to ensure the accuracy of quantification of Nicosulfuron in complex matrices.[1] Key quantitative data for this compound are summarized below.

| Parameter | Value | Reference |

| CAS Number | 1189419-41-7 | [1][2] |

| Molecular Weight | 416.44 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₂D₆N₆O₆S | [1][2] |

Mechanism of Action: The Nicosulfuron Pathway

Nicosulfuron, the parent compound of this compound, is a selective, systemic herbicide belonging to the sulfonylurea class.[3] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][2] By blocking this pathway, Nicosulfuron halts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible weeds.[1][2][5]

References

- 1. What Is Nicosulfuron And How Does It Work As A Herbicide? - Sinobio Chemistry [sinobiochemistry.com]

- 2. pomais.com [pomais.com]

- 3. Nicosulfuron Herbicide | Selective Post-Emergence Weed Control for Corn [smagrichem.com]

- 4. Nicosulfuron:Mode of Action_Chemicalbook [chemicalbook.com]

- 5. iskbc.com [iskbc.com]

In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Nicosulfuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicosulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea family. It functions by inhibiting the plant enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids.[1][2][3][4][5] This inhibition leads to the cessation of cell division and eventual death of susceptible weeds.[5] Deuterated nicosulfuron, in which one or more hydrogen atoms are replaced by deuterium, is a valuable tool in metabolic studies, environmental fate analysis, and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of the known physical and chemical properties of nicosulfuron and explores the anticipated properties of its deuterated analogue based on established principles of deuterium isotope effects.

While specific experimental data for deuterated nicosulfuron is limited in publicly available literature, this guide extrapolates its likely properties based on the extensive data available for nicosulfuron and the known effects of deuteration on molecular properties.

Table 1: Physical and Chemical Properties of Nicosulfuron and Expected Properties of Deuterated Nicosulfuron

| Property | Nicosulfuron | Deuterated Nicosulfuron (Predicted) |

| IUPAC Name | 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide | Varies depending on the position of deuterium substitution (e.g., 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-di(methyl-d3)pyridine-3-carboxamide) |

| Chemical Formula | C₁₅H₁₈N₆O₆S | C₁₅H₍₁₈-ₓ₎DₓN₆O₆S (where x is the number of deuterium atoms) |

| Molecular Weight | 410.41 g/mol [6] | Slightly higher than 410.41 g/mol , increasing by approximately 1.006 g/mol for each deuterium atom. |

| Melting Point | 169-172 °C[7][8] | Potentially a slight change (increase or decrease) compared to nicosulfuron. |

| Boiling Point | 719.10 °C[6] | Expected to be slightly higher than that of nicosulfuron. |

| Solubility (in water at 25°C) | pH 5: 407 mg/LpH 7: 7,100-12,000 mg/LpH 9: 46,000 mg/L[3] | Expected to be very similar to nicosulfuron, with minor variations possible. |

| pKa | 4.22[3] | A slight shift is possible due to the electronic effects of deuterium. |

| Appearance | White to light yellow crystalline solid[9] | Expected to be a white to light yellow crystalline solid. |

Experimental Protocols

Synthesis of Nicosulfuron (and by extension, Deuterated Nicosulfuron)

The synthesis of nicosulfuron typically involves the reaction of 2-sulfonyl chloride-N,N-dimethylnicotinamide with 2-amino-4,6-dimethoxypyrimidine.[10] A general procedure is as follows:

-

Preparation of the Sulfonyl Isocyanate Intermediate: 2-sulfonyl chloride-N,N-dimethylnicotinamide is reacted with a cyanate source (e.g., sodium cyanate) in an organic solvent in the presence of an organic base. This reaction is typically stirred at a controlled temperature (e.g., 10-50°C) for several hours to form the corresponding isocyanate.

-

Condensation Reaction: 2-amino-4,6-dimethoxypyrimidine is then added to the reaction mixture. The condensation reaction is usually carried out at ambient temperature with stirring for a period of 0.5 to 5 hours to yield nicosulfuron.

-

Purification: The final product can be purified by crystallization from a suitable solvent.

To synthesize a deuterated analogue, a deuterated starting material would be introduced at the appropriate step. For example, to deuterate the N,N-dimethyl groups, deuterated dimethylamine would be used in the initial synthesis of the nicotinamide moiety.

Analytical Methodology for Nicosulfuron (and Deuterated Nicosulfuron)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive method for the determination of nicosulfuron residues in various matrices like soil and water.

-

Sample Preparation:

-

Soil: Extraction with a suitable solvent mixture (e.g., acetonitrile/water), followed by a cleanup step using solid-phase extraction (SPE).

-

Water: Acidification of the sample followed by SPE for concentration and cleanup.

-

-

HPLC Separation: A C18 or similar reversed-phase column is typically used with a gradient elution of mobile phases such as acetonitrile and water (often with additives like formic acid or ammonium formate to improve peak shape and ionization).

-

MS/MS Detection: Electrospray ionization (ESI) in positive ion mode is commonly employed. Multiple reaction monitoring (MRM) is used for quantification, selecting specific precursor-to-product ion transitions for both nicosulfuron and its deuterated internal standard. The use of a deuterated internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in instrument response.[4]

Signaling and Degradation Pathways

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The primary mode of action of nicosulfuron is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is the first and rate-limiting step in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][4]

The inhibition of ALS by nicosulfuron leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of the susceptible plant.[1] The mechanism of action for deuterated nicosulfuron is expected to be identical, as deuteration does not typically alter the fundamental biochemical interactions of a molecule with its target enzyme.

Degradation Pathways of Nicosulfuron

Nicosulfuron can be degraded in the environment through several pathways, including chemical hydrolysis and microbial degradation.[11] The stability of nicosulfuron is pH-dependent, with hydrolysis being more rapid under acidic conditions.[3]

The primary degradation products from the cleavage of the sulfonylurea bridge are 2-(aminosulfonyl)-N,N-dimethylnicotinamide and 2-amino-4,6-dimethoxypyrimidine.[12] The rate of degradation of deuterated nicosulfuron may be slightly different due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially leading to slower metabolism at deuterated sites.[8]

Experimental Workflow for Analysis

Conclusion

Deuterated nicosulfuron serves as an indispensable tool for researchers in the fields of environmental science, analytical chemistry, and drug metabolism. While specific physical and chemical data for deuterated nicosulfuron are not extensively documented, its properties can be reasonably predicted based on the well-characterized nature of nicosulfuron and the established principles of deuterium isotope effects. The methodologies for synthesis and analysis are direct extensions of those used for the parent compound, with the key adaptation being the incorporation of deuterated reagents and the use of mass spectrometry for detection and quantification. This guide provides a foundational understanding for professionals working with or developing methods for deuterated nicosulfuron.

References

- 1. Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy Nicosulfuron | 111991-09-4 | >98% [smolecule.com]

- 4. iskweb.co.jp [iskweb.co.jp]

- 5. iskbc.com [iskbc.com]

- 6. Deuterium and its impact on living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mhlw.go.jp [mhlw.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Total Syntheses of Deuterated Drugs: A Comprehensive Review [pubmed.ncbi.nlm.nih.gov]

- 10. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]

- 11. Nicosulfuron | C15H18N6O6S | CID 73281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Chemical Degradation of Nicosulfuron: Insights into Forced Acidic and Alkaline Hydrolysis and Its Photolysis Behavior in Egyptian Clay-Loam Soil [svuijas.journals.ekb.eg]

An In-Depth Technical Guide to the Synthesis and Purification of Nicosulfuron-d6

Introduction

Nicosulfuron is a selective post-emergence herbicide used to control a wide range of grass and broadleaf weeds in corn crops. Nicosulfuron-d6, in which six hydrogen atoms on the two methoxy groups are replaced with deuterium, is an ideal internal standard for mass spectrometry-based quantification of Nicosulfuron in various matrices. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of analytical methods.

This guide details a plausible synthetic route to this compound, starting from commercially available deuterated reagents. It also describes a robust purification protocol to achieve the high purity required for an analytical standard.

Proposed Synthesis of this compound

The proposed synthesis of this compound is adapted from established synthetic routes for unlabeled Nicosulfuron. The key step involves the use of a deuterated starting material to introduce the deuterium labels into the final molecule.

Synthetic Scheme

A potential synthetic pathway for this compound is outlined below. This approach utilizes deuterated methanol (CD3OD) to introduce the d6-dimethoxy functionality onto the pyrimidine ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Amino-4,6-di(methoxy-d3)pyrimidine

-

To a solution of sodium deuteroxide (NaOD) in D2O, add 2-amino-4,6-dichloropyrimidine.

-

Add Methanol-d4 (CD3OD) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4,6-di(methoxy-d3)pyrimidine.

Step 2: Synthesis of Phenyl (4,6-di(methoxy-d3)pyrimidin-2-yl)carbamate

-

Dissolve the crude 2-amino-4,6-di(methoxy-d3)pyrimidine in pyridine.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add phenyl chloroformate to the cooled solution with stirring.

-

Allow the reaction to proceed at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain phenyl (4,6-di(methoxy-d3)pyrimidin-2-yl)carbamate.

Step 3: Synthesis of this compound

-

To a suspension of 2-(aminosulfonyl)-N,N-dimethylnicotinamide in acetonitrile, add triethylamine.

-

Add the phenyl (4,6-di(methoxy-d3)pyrimidin-2-yl)carbamate from the previous step.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

-

After completion, remove the solvent under reduced pressure.

-

The crude this compound is then subjected to purification.

Purification of this compound

Purification of the crude this compound is critical to achieve the high purity required for an analytical standard. A multi-step purification protocol is recommended.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocol

Step 1: Column Chromatography

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent.

Step 2: Recrystallization

-

Dissolve the partially purified product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol).

-

Slowly add a co-solvent in which the product is less soluble (e.g., water) until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the crystals, wash with a cold solvent mixture, and dry under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. These values are estimates based on typical yields reported in patents for the synthesis of unlabeled Nicosulfuron.

| Parameter | Expected Value | Method of Analysis |

| Synthesis | ||

| Yield of 2-Amino-4,6-di(methoxy-d3)pyrimidine | 80-90% | Gravimetric |

| Yield of Phenyl (4,6-di(methoxy-d3)pyrimidin-2-yl)carbamate | 75-85% | Gravimetric |

| Overall Yield of Crude this compound | 60-75% | Gravimetric |

| Purification | ||

| Purity after Column Chromatography | >95% | HPLC |

| Purity after Recrystallization | >98% | HPLC |

| Deuterium Incorporation | >98 atom % D | Mass Spectrometry (MS) |

| Chemical Identity | Confirmed | ¹H NMR, ¹³C NMR, MS |

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and purification of this compound. The proposed synthetic route is based on established chemical principles and leverages commercially available deuterated starting materials. The purification protocol is designed to yield a final product of high purity, suitable for use as an internal standard in sensitive analytical applications. Researchers undertaking this synthesis should perform thorough characterization of all intermediates and the final product to confirm its identity and purity.

An In-depth Technical Guide on the Mode of Action and Metabolic Pathways of Nicosulfuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicosulfuron is a selective, post-emergence sulfonylurea herbicide widely utilized for the control of annual and perennial grass weeds in maize cultivation.[1][2][3] Its efficacy and selectivity are rooted in its specific mode of action and the differential metabolic pathways between tolerant crops like maize and susceptible weed species. This guide provides a comprehensive overview of the molecular mechanism of nicosulfuron, detailing its interaction with the target enzyme, acetolactate synthase (ALS). Furthermore, it elucidates the metabolic fate of nicosulfuron in various biological systems, including tolerant and susceptible plants, mammals, and the environment. Quantitative data on its herbicidal activity and metabolic rates are presented, along with detailed experimental protocols for key assays. Visual diagrams generated using Graphviz illustrate the core biochemical pathways and experimental workflows.

Mode of Action of Nicosulfuron

Nicosulfuron's herbicidal activity stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][4][5][6] This enzyme is pivotal in the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – which are essential for protein synthesis and cell division.[4][5][6][7]

Inhibition of Acetolactate Synthase (ALS)

Nicosulfuron acts as a non-competitive inhibitor of ALS. It binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that prevents the substrate from binding and catalysis from occurring. This inhibition is highly specific and occurs at very low concentrations of the herbicide. The blockage of BCAA synthesis leads to a rapid cessation of cell division and growth, particularly in the meristematic tissues of susceptible plants.[1][5]

Physiological and Symptomatic Effects

Following the application of nicosulfuron, susceptible weeds exhibit a characteristic set of symptoms. Within hours, plant growth is arrested.[1] Visible signs, such as chlorosis (yellowing), stunting, and necrosis (tissue death), typically appear within 3 to 10 days, with complete plant death occurring within 2 to 3 weeks.[1][2][8] In some species, a reddish or purplish tint may also be observed.[5] These symptoms are a direct consequence of the depletion of essential amino acids and the subsequent halt in protein synthesis and cell growth.

Downstream Effects

The inhibition of ALS and the resulting deficiency in BCAAs can also lead to secondary effects, such as oxidative stress in sensitive plants.[9] Studies have shown that nicosulfuron treatment can lead to an increase in reactive oxygen species (ROS), lipid peroxidation, and the activation of antioxidant enzyme systems in susceptible species.[9] Furthermore, nicosulfuron has been observed to affect sugar metabolism in sensitive plants, leading to a disruption in energy supply for growth.[10][11][12]

Visualization of Nicosulfuron's Mode of Action

References

- 1. iskbc.com [iskbc.com]

- 2. Nicosulfuron in Corn: Selective Post-Emergence Grass Weed Control That Works [allpesticides.com]

- 3. Nicosulfuron: An Efficient Herbicide for Maize Crops - HEBEN [hb-p.com]

- 4. Accent / nicosulfuron | CALS [cals.cornell.edu]

- 5. pomais.com [pomais.com]

- 6. iskweb.co.jp [iskweb.co.jp]

- 7. journals.plos.org [journals.plos.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of nicosulfuron on plant growth and sugar metabolism in sweet maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of nicosulfuron on plant growth and sugar metabolism in sweet maize (Zea mays L.) | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

Nicosulfuron-d6 supplier and analytical standard availability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and analytical application of Nicosulfuron-d6, a deuterated internal standard crucial for the accurate quantification of the herbicide Nicosulfuron. This document outlines key suppliers, analytical methodologies, and experimental workflows to support research and development in environmental science and residue analysis.

Core Topic: this compound Supplier and Analytical Standard Availability

This compound (CAS Number: 1189419-41-7) is the deuterium-labeled analog of Nicosulfuron, a sulfonylurea herbicide. Its primary application in a laboratory setting is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.

This compound Supplier and Product Details

Several reputable suppliers offer this compound as an analytical standard. The table below summarizes key information from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities | Storage |

| LGC Standards | This compound (dimethoxy-d6) | 1189419-41-7 | C₁₅H₁₂D₆N₆O₆S | 416.44 | 99 atom % D, min 98% Chemical Purity | 5 mg, 10 mg | Room Temperature |

| Veeprho | This compound | 1189419-41-7 | Not specified | Not specified | Not specified | Inquire | Not specified |

| Santa Cruz Biotechnology | This compound | 1189419-41-7 | C₁₅H₁₂D₆N₆O₆S | 416.44 | Not specified | Inquire | Not specified |

Experimental Protocols

The following sections detail a representative experimental protocol for the analysis of Nicosulfuron in environmental samples using this compound as an internal standard. This protocol is a composite based on established methodologies for sulfonylurea herbicide analysis.

Sample Preparation: Soil Matrix

A common method for extracting Nicosulfuron from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

-

Extraction :

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Spike the sample with a known concentration of this compound solution in acetonitrile.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

-

Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the cleaned extract for LC-MS/MS analysis.

-

Sample Preparation: Water Matrix

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of Nicosulfuron from water samples.

-

SPE Cartridge Conditioning :

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.

-

-

Sample Loading :

-

Pass 100 mL of the water sample, previously spiked with this compound, through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

-

Washing :

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

-

Elution :

-

Elute the analytes with 5 mL of acetonitrile or methanol.

-

-

Reconstitution :

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Nicosulfuron and this compound.

-

Liquid Chromatography :

-

Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometry :

-

Ionization Mode : Electrospray Ionization (ESI), Positive.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

Nicosulfuron : Precursor ion (Q1) m/z 411.1 → Product ions (Q3) m/z 182.1, m/z 134.1.

-

This compound : Precursor ion (Q1) m/z 417.1 → Product ions (Q3) m/z 188.1, m/z 137.1 (Note: These are predicted transitions; they should be optimized experimentally).

-

-

Visualizations

Logical Workflow for Analytical Standard Application

The following diagram illustrates the typical workflow from sourcing the analytical standard to obtaining final analytical results.

Caption: Workflow for procuring and using this compound.

Signaling Pathway for Nicosulfuron's Mode of Action

While this compound is an analytical tool, understanding the mode of action of the parent compound is crucial for contextualizing its analysis. Nicosulfuron is an acetolactate synthase (ALS) inhibitor.

Caption: Nicosulfuron's mode of action as an ALS inhibitor.

An In-depth Technical Guide to the Isotopic Purity and Stability of Nicosulfuron-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Nicosulfuron-d6, a deuterated analog of the sulfonylurea herbicide Nicosulfuron. This document is intended to serve as a valuable resource for researchers and scientists utilizing this compound in various applications, including as an internal standard in analytical chemistry and in metabolic studies.

Introduction to this compound

Nicosulfuron is a selective, post-emergence herbicide widely used for the control of annual and perennial grass and broadleaf weeds in maize crops.[1] Its deuterated isotopologue, this compound, serves as a crucial tool in analytical and research settings. The incorporation of six deuterium atoms into the N,N-dimethyl moiety of the molecule provides a distinct mass shift, making it an ideal internal standard for sensitive and accurate quantification of Nicosulfuron in various matrices by mass spectrometry.

Understanding the isotopic purity and stability of this compound is paramount to ensure the reliability and accuracy of experimental results. This guide delves into the methodologies for assessing these critical parameters, presents relevant data, and discusses the factors that can influence the integrity of the compound.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound refers to the percentage of the molecules that contain the desired number of deuterium atoms. It is a critical parameter as the presence of unlabeled (d0) or partially labeled molecules can interfere with analytical measurements.

Synthesis and Potential Isotopic Impurities

The synthesis of this compound typically involves the use of a deuterated precursor. A common synthetic route for Nicosulfuron involves the reaction of 2-(aminosulfonyl)-N,N-dimethylnicotinamide with 2-amino-4,6-dimethoxypyrimidine. To produce this compound, a deuterated version of N,N-dimethylamine (N,N-dimethyl-d6-amine) would likely be used in the initial stages of synthesizing the nicotinamide intermediate.

The primary isotopic impurity in a this compound preparation is the unlabeled Nicosulfuron (d0). Other potential impurities include partially deuterated isotopologues (d1 to d5). The levels of these impurities are dependent on the isotopic enrichment of the deuterated starting materials and the synthetic process.

References

An In-depth Technical Guide to the Identification of Nicosulfuron and its Primary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicosulfuron, a sulfonylurea herbicide, is widely utilized for post-emergence weed control in maize cultivation. Its efficacy and environmental fate are intrinsically linked to its metabolic breakdown. This technical guide provides a comprehensive overview of the primary metabolic pathways of nicosulfuron and detailed analytical methodologies for the identification and quantification of its principal metabolites. This document is intended to serve as a valuable resource for researchers, analytical chemists, and professionals in the fields of environmental science and drug development, offering detailed experimental protocols, structured quantitative data, and visual representations of metabolic and analytical workflows.

Introduction

Nicosulfuron exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants, a critical component in the biosynthesis of branched-chain amino acids. The selectivity of nicosulfuron in maize is attributed to the rapid metabolic detoxification of the parent compound into non-phytotoxic metabolites. Understanding the metabolic fate of nicosulfuron is paramount for assessing its environmental impact, ensuring food safety, and developing new agricultural products. This guide focuses on the identification and analysis of nicosulfuron and its primary metabolites, providing the technical details necessary for their accurate detection and quantification.

Metabolic Pathways of Nicosulfuron

The primary metabolic transformation of nicosulfuron in plants, soil, and water involves the cleavage of the sulfonylurea bridge. This hydrolysis is a key detoxification mechanism and is influenced by factors such as soil pH and microbial activity, with degradation being more rapid in acidic conditions.[1][2][3][4]

The two principal metabolites formed through this pathway are:

-

2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM)

-

2-amino-4,6-dimethoxypyrimidine (ADMP)

In addition to hydrolysis, other metabolic transformations such as N-demethylation and oxidation have been reported, particularly in animal metabolism studies.

Below is a diagram illustrating the primary metabolic pathway of nicosulfuron.

Caption: Primary metabolic pathway of nicosulfuron via hydrolysis.

Analytical Methodologies

The accurate identification and quantification of nicosulfuron and its metabolites are predominantly achieved using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers the required sensitivity and selectivity for analyzing complex environmental and biological matrices.

Experimental Protocols

3.1.1. Sample Preparation: Soil

A commonly employed method for the extraction of nicosulfuron and its metabolites from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

-

Extraction:

-

Weigh 10 g of a soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

3.1.2. Sample Preparation: Water

Solid-Phase Extraction (SPE) is the standard method for the preconcentration and cleanup of nicosulfuron and its metabolites from water samples.

-

Sample Pre-treatment:

-

Acidify the water sample (e.g., 100 mL) to pH 3-4 with formic acid.

-

-

SPE Procedure:

-

Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of acidified water.

-

Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of water.

-

Dry the cartridge under vacuum for 10-20 minutes.

-

Elute the analytes with 6-10 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

HPLC-MS/MS Analysis

The following table summarizes typical HPLC-MS/MS parameters for the analysis of nicosulfuron and its primary metabolites.

Table 1: HPLC-MS/MS Parameters for Nicosulfuron and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Nicosulfuron | 411.1 | 182.1 | 134.1 | 15-25 |

| ASDM | 216.1 | 171.1 | 106.1 | 10-20 |

| ADMP | 156.1 | 114.1 | 85.1 | 15-25 |

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Below is a diagram illustrating a typical analytical workflow for the determination of nicosulfuron and its metabolites.

Caption: A generalized workflow for the analysis of nicosulfuron.

Quantitative Data Summary

The following tables provide a summary of quantitative data that can be expected from the analysis of nicosulfuron and its metabolites. The exact values may vary depending on the specific instrumentation and analytical conditions used.

Table 2: Retention Times of Nicosulfuron and Metabolites

| Compound | Typical Retention Time (minutes) |

| Nicosulfuron | 8.5 - 9.5 |

| ASDM | 4.0 - 5.0 |

| ADMP | 3.0 - 4.0 |

| Note: Retention times are highly dependent on the specific HPLC column and gradient program. |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Compound | Matrix | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) |

| Nicosulfuron | Soil | 0.1 - 0.5 | 0.5 - 1.0 |

| Nicosulfuron | Water | 0.01 - 0.05 | 0.05 - 0.1 |

| ASDM | Soil | 0.1 - 0.5 | 0.5 - 1.0 |

| ASDM | Water | 0.01 - 0.05 | 0.05 - 0.1 |

| ADMP | Soil | 0.1 - 0.5 | 0.5 - 1.0 |

| ADMP | Water | 0.01 - 0.05 | 0.05 - 0.1 |

Conclusion

This technical guide has provided a detailed overview of the primary metabolic pathways of nicosulfuron and comprehensive analytical methods for the identification and quantification of its major metabolites, ASDM and ADMP. The provided experimental protocols for sample preparation from soil and water, along with the summarized HPLC-MS/MS parameters and quantitative data, offer a solid foundation for researchers and analytical scientists. The visualization of the metabolic pathway and analytical workflow aims to facilitate a clearer understanding of the processes involved. Adherence to these methodologies will enable the accurate and reliable analysis of nicosulfuron and its metabolites, contributing to a better understanding of its environmental fate and ensuring regulatory compliance.

References

- 1. [Degradation of nicosulfuron by combination effects of microorganisms and chemical hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicosulfuron: alcoholysis, chemical hydrolysis, and degradation on various minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Nicosulfuron-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Nicosulfuron-d6. It details quantitative solubility data in various organic solvents, outlines the standard experimental protocol for solubility determination, and illustrates key processes through workflow diagrams.

1.0 Introduction: Nicosulfuron and its Deuterated Analog

Nicosulfuron is a selective, systemic herbicide belonging to the sulfonylurea class.[1][2] It is widely used for post-emergence control of grass and broadleaf weeds in corn crops.[3][4] this compound is a deuterated analog of nicosulfuron. In scientific research, particularly in quantitative analysis using mass spectrometry, deuterated compounds like this compound serve as ideal internal standards. This is because they are chemically identical to the parent compound but have a different mass, allowing for precise quantification.

Due to the nature of isotopic labeling, the physical and chemical properties of this compound, including its solubility, are considered virtually identical to those of Nicosulfuron. Therefore, the data and protocols presented in this guide are based on studies of the parent compound, Nicosulfuron.

2.0 Solubility in Organic Solvents

Nicosulfuron is a white crystalline powder.[1][3] Its solubility is dependent on the polarity of the solvent. It is generally soluble in polar organic solvents and poorly soluble in non-polar solvents.[3][5] Quantitative solubility data, determined at 25°C, is summarized in Table 1.

Table 1: Quantitative Solubility of Nicosulfuron in Various Organic Solvents at 25°C

| Solvent | Solubility (g/kg) | Approximate Solubility (mg/mL) |

| Dichloromethane | 160 | 160 |

| N,N-Dimethylformamide (DMF) | 64 | 64 |

| Chloroform | 64 | 64 |

| Acetonitrile | 23 | 23 |

| Acetone | 18 | 18 |

| Ethanol | 4.5 | 4.5 |

| Toluene | 0.370 | 0.37 |

| n-Hexane | <0.02 | <0.02 |

Data sourced from PubChem and a US EPA Pesticide Fact Sheet.[6][7] The conversion from g/kg to mg/mL is an approximation assuming a solvent density of ~1 g/mL.

3.0 Experimental Protocol: Solubility Determination

The standard method for determining the solubility of a chemical compound is the Shake-Flask Method , as described in OECD Guideline 105.[8][9][10] This method is suitable for substances with solubilities above 0.01 g/L.[9]

3.1 Principle

The core principle involves saturating a solvent with the solute (Nicosulfuron) at a constant temperature. The mixture is agitated for a sufficient period to reach thermodynamic equilibrium. Afterward, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical method.

3.2 Materials and Apparatus

-

Solute: Nicosulfuron, analytical grade

-

Solvents: High-purity organic solvents of interest

-

Equipment:

-

Constant temperature water bath or shaker with temperature control (± 0.5°C)

-

Glass flasks with tight-fitting, inert stoppers

-

Centrifuge for phase separation (if necessary)

-

Syringe filters (e.g., 0.45 µm PTFE) for removing undissolved solids

-

Analytical balance

-

Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

3.3 Methodology

-

Preparation: An excess amount of Nicosulfuron is added to a flask containing a known volume of the organic solvent. The excess amount is typically 3-5 times the estimated solubility to ensure saturation.[10]

-

Equilibration: The flasks are sealed and placed in a constant temperature shaker bath, typically set at 25°C. They are agitated for a prolonged period to ensure equilibrium is reached. A preliminary test can determine the necessary time, but 24-48 hours is common.[10] Samples should be taken at different time points (e.g., 24h, 48h) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the flasks are allowed to stand in the temperature bath to let undissolved solids settle. The supernatant (the saturated solution) is then carefully separated from the solid phase. This is typically done by centrifugation followed by filtration through a syringe filter that does not adsorb the solute.

-

Analysis: The concentration of Nicosulfuron in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standards of known concentrations to quantify the result.

Caption: Workflow for the Shake-Flask Method of solubility determination.

4.0 Mechanism of Action

As a herbicide, Nicosulfuron's "signaling pathway" is its biochemical mode of action within susceptible plants. It is a potent and specific inhibitor of the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[3][11][12]

-

Uptake and Translocation: Nicosulfuron is absorbed by the leaves and roots of the plant and is translocated systemically through both the xylem and phloem to the plant's growing points (meristems).[3][4][12]

-

Enzyme Inhibition: In the meristematic tissues, nicosulfuron binds to and inhibits the ALS enzyme.[11][12]

-

Biosynthesis Blockade: ALS is the first and rate-limiting enzyme in the biosynthetic pathway for the branched-chain amino acids: valine, leucine, and isoleucine.[2][11] Inhibition of ALS halts the production of these essential amino acids.

-

Cessation of Growth: Without these amino acids, the plant cannot synthesize proteins or build new cells.[11] This leads to a rapid cessation of cell division and plant growth, typically within hours of application.[12]

-

Plant Death: Visible symptoms, such as chlorosis (yellowing) and necrosis (tissue death) in new growth, appear over several days to weeks, ultimately leading to the death of the weed.[2][4][12]

The selectivity of Nicosulfuron for weeds over corn is due to the ability of corn to rapidly metabolize the herbicide into non-toxic compounds.[5][12]

Caption: Nicosulfuron's mode of action via inhibition of the ALS enzyme.

References

- 1. The properties of Nicosulfuron [techemi.com]

- 2. Nicosulfuron Herbicide | Selective Post-Emergence Weed Control for Corn [smagrichem.com]

- 3. Nicosulfuron: An Efficient Herbicide for Maize Crops - HEBEN [hb-p.com]

- 4. Nicosulfuron:Mode of Action_Chemicalbook [chemicalbook.com]

- 5. What Is Nicosulfuron And How Does It Work As A Herbicide? - Sinobio Chemistry [sinobiochemistry.com]

- 6. Nicosulfuron | C15H18N6O6S | CID 73281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. pomais.com [pomais.com]

- 12. Accent / nicosulfuron | CALS [cals.cornell.edu]

Methodological & Application

Application of Nicosulfuron-d6 for Herbicide Residue Testing in Corn

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of nicosulfuron residues in corn using Nicosulfuron-d6 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a robust technique to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Introduction

Nicosulfuron is a widely used sulfonylurea herbicide for post-emergence control of grass and broadleaf weeds in corn crops.[3] Monitoring its residues in corn is crucial to ensure food safety and compliance with regulatory limits. The complexity of the corn matrix can interfere with the analytical measurement, leading to inaccurate quantification. Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard such as this compound, is a highly effective method to mitigate these matrix-induced errors.[1][2] This application note outlines a comprehensive protocol for the extraction, cleanup, and quantification of nicosulfuron in corn samples using this compound.

Experimental Protocols

Materials and Reagents

-

Nicosulfuron analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (ultrapure, 18 MΩ·cm)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Nicosulfuron Stock Solution (100 µg/mL): Accurately weigh 10 mg of nicosulfuron standard and dissolve it in 100 mL of acetonitrile.

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the nicosulfuron stock solution with a suitable solvent mixture (e.g., acetonitrile/water).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation (QuEChERS-based Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for pesticide residue analysis.[4]

-

Homogenization: Weigh 10 g of a representative corn sample (grain, silage, or whole plant) into a 50 mL centrifuge tube.

-

Fortification: Add a known volume of the this compound internal standard spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for another 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Chromatographic System: UPLC or HPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI), positive mode

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase:

-

A: Water with 0.1% formic acid and 2 mM ammonium formate

-

B: Methanol with 0.1% formic acid and 2 mM ammonium formate

-

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for both nicosulfuron and this compound for quantification and confirmation.

Data Presentation

The following table summarizes representative performance data for nicosulfuron analysis in corn, as reported in the literature.

| Parameter | Matrix | Method | Value | Reference |

| Limit of Detection (LOD) | Corn & Soil | HPLC-MSD | 0.05 ng | [5] |

| Limit of Quantification (LOQ) | Corn & Soil | HPLC-MSD | 0.05 mg/kg | [5] |

| Recovery | Corn | HPLC-MSD | 79.7% - 115.8% | [5] |

| Relative Standard Deviation (RSD) | Corn | HPLC-MSD | 1.40% - 13.8% | [5] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure for determining nicosulfuron residues in corn using this compound as an internal standard.

Logical Relationship of Analytical Steps

This diagram shows the interconnectedness of the key stages in the analytical process.

References

- 1. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lcms.cz [lcms.cz]

- 5. Dissipation and residues of nicosulfuron in corn and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nicosulfuron Analysis in Water

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicosulfuron is a sulfonylurea herbicide widely used for post-emergence control of annual and perennial grass weeds in maize. Due to its potential to contaminate surface and ground water, sensitive and reliable analytical methods are required for its monitoring. Effective sample preparation is a critical step to isolate and concentrate nicosulfuron from complex water matrices and remove interfering substances prior to instrumental analysis. This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for nicosulfuron analysis in water: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Physicochemical Properties of Nicosulfuron

A proper understanding of the physicochemical properties of nicosulfuron is essential for developing and optimizing sample preparation methods. Nicosulfuron is an acidic herbicide with a pKa of 4.3.[1] Its water solubility is highly pH-dependent, increasing significantly at higher pH values.[1][2]

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₆O₆S |

| Molecular Weight | 410.4 g/mol |

| pKa | 4.3[1] |

| Water Solubility (25 °C) | 0.04 g/100g at pH 5.0, 1.2 g/100g at pH 7.0, 3.9 g/100g at pH 9.0[1] |

| Log P (Octanol/Water Partition Coefficient) | 0.44 (pH 5), 0.017 (pH 7), 0.01 (pH 9)[1] |

Sample Preparation Techniques

Several techniques can be employed for the extraction and cleanup of nicosulfuron from water samples. The choice of method depends on factors such as the required limit of detection, sample throughput, available equipment, and the complexity of the water matrix.

Solid-Phase Extraction (SPE)

SPE is a widely used and effective technique for the extraction and concentration of nicosulfuron from water samples. It relies on the partitioning of the analyte between a solid sorbent and the liquid sample.

Workflow for Solid-Phase Extraction of Nicosulfuron

Caption: General workflow for nicosulfuron analysis using SPE.

Experimental Protocol: SPE using Oasis HLB Cartridges

This protocol is based on a method validated for the determination of nicosulfuron in various water types.[3][4]

Materials:

-

Oasis® HLB SPE cartridges

-

Methanol (HPLC grade)

-

Formic acid (88%)

-

Ammonium hydroxide

-

Ammonium formate

-

Water (HPLC grade)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

SPE Cartridge Conditioning:

-

Condition the Oasis® HLB SPE cartridge by passing the following solvents in sequence:

-

Methanol

-

HPLC grade water

-

-

-

Sample Loading:

-

Load the acidified water sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with HPLC grade water to remove interfering substances.

-

-

Elution:

-

Post-Elution Treatment:

-

Acidify the eluent to a pH of approximately 4.5 with 1 M formic acid.

-

Reduce the volume to ≤2 mL under a stream of nitrogen at approximately 25-30°C.[3][4]

-

Adjust the final volume to 5 mL with a solution of 5 mM ammonium formate and methanol (19:1, v/v).[4]

-

Filter the resulting solution through a 0.45-µm PTFE filter prior to analysis.

-

-

Analysis:

Liquid-Liquid Extraction (LLE)

LLE is a traditional method for extracting analytes from aqueous samples based on their differential solubility in two immiscible liquids. While it can be effective, it often requires larger volumes of organic solvents and can be more labor-intensive than SPE.[5][6]

Experimental Protocol: LLE

Materials:

-

Dichloromethane or other suitable organic solvent

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

Measure 500 mL of the water sample into a 1 L separatory funnel.

-

Adjust the pH of the sample to below the pKa of nicosulfuron (e.g., pH 3-4) using an appropriate acid to ensure it is in its neutral form, which is more soluble in organic solvents.

-

-

Extraction:

-

Add 50 mL of dichloromethane to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, venting frequently to release pressure.

-

Allow the layers to separate.

-

Drain the lower organic layer into a collection flask.

-

Repeat the extraction two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

The concentrated extract can then be solvent-exchanged into a mobile phase-compatible solvent for analysis.

-

-

Analysis:

-

Analyze the final extract by HPLC-UV or LC-MS/MS.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method, originally developed for pesticide residue analysis in food, can be adapted for water samples.[7][8][9] It involves a simple extraction and cleanup procedure that is fast and requires minimal solvent.

Workflow for QuEChERS Method

Caption: General workflow for the QuEChERS method.

Experimental Protocol: Modified QuEChERS for Water

Materials:

-

Acetonitrile (HPLC grade)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

-

Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate

-

Centrifuge tubes (50 mL)

-

Centrifuge

Procedure:

-

Extraction:

-

Dispersive SPE Cleanup:

-

Transfer a portion of the upper acetonitrile layer to a dSPE cleanup tube containing PSA and magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge to separate the sorbent material.

-

-

Analysis:

-

The resulting supernatant can be directly analyzed or diluted with a suitable solvent before injection into an HPLC-UV or LC-MS/MS system.

-

Data Presentation

The performance of different sample preparation techniques for nicosulfuron analysis in water is summarized below.

| Technique | Sorbent/Solvent | Recovery (%) | RSD (%) | LOD (ng/L) | LOQ (ng/L) | Water Type | Reference |

| SPE | Oasis HLB | 70-120 | ≤20 | ~30 | 100 | Tap, Pond, Well | [4] |

| SPE | Polystyrene-divinylbenzene | 91 ± 12 | - | - | - | Natural Waters | [10] |

| SPE | Multiwalled Carbon Nanotubes | 87.2-100.7 | 2.5 | 6.8 | - | Tap, Sea, Reservoir, Well | [11] |

| QuEChERS (general for pesticides) | Acetonitrile, MgSO₄, NaCl, PSA, C18 | 85.3-107 | 1.8-15.4 | 300-4000 | 1000-14000 | - | [12] |

Note: The QuEChERS data is for a range of pesticides and not specific to nicosulfuron, but provides an indication of the expected performance.

Conclusion

The choice of sample preparation technique for nicosulfuron analysis in water is crucial for achieving accurate and reliable results. Solid-Phase Extraction (SPE) with Oasis HLB or other suitable sorbents offers high recovery and low limits of detection, making it a robust method for trace analysis. Liquid-Liquid Extraction (LLE) is a viable alternative, though it may be less efficient in terms of time and solvent consumption. The modified QuEChERS method presents a rapid and cost-effective approach, particularly for high-throughput screening, although it may require optimization for specific water matrices and analytical targets. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers and scientists in the field.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. fao.org [fao.org]

- 3. epa.gov [epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Liquid-liquid extraction [scioninstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Use QuEChERS for Diverse Sample Types [restek.com]

- 9. iris.unito.it [iris.unito.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Solid-Phase Extraction (SPE) Method for Nicosulfuron in Environmental Matrices: Application Notes and Protocols

Introduction

Nicosulfuron is a widely used sulfonylurea herbicide for controlling various weeds in corn crops.[1] Due to its potential to contaminate soil and water resources, sensitive and reliable analytical methods are crucial for monitoring its presence in the environment.[2][3] Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and preconcentration of nicosulfuron from complex environmental matrices prior to chromatographic analysis. This document provides detailed application notes and protocols for the determination of nicosulfuron in water and soil samples using SPE coupled with high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance of various SPE methods for the quantification of nicosulfuron in environmental matrices.

Table 1: Nicosulfuron Analysis in Water Samples

| SPE Sorbent | Analytical Method | Fortification Level | Recovery Rate (%) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |

| Not Specified | HPLC-UV (240 nm) | 0.2 ppb | 79.8 | 0.17 ppb | 0.05 ppb | [4] |

| Not Specified | HPLC-UV (240 nm) | 0.1, 1.0, 10.0 ppb | 74 - 93 | Not Specified | 0.1 ppb | [4] |

| Oasis® HLB | LC-MS/MS | Not Specified | Not Specified | 0.10 ng/mL | Not Specified | [5] |

| Multiwalled Carbon Nanotubes | HPLC | 0.04–40 ng mL−1 | 87.2–100.7 | Not Specified | 6.8 ng L−1 | [6] |

Table 2: Nicosulfuron Analysis in Soil Samples

| SPE Sorbent | Extraction Method | Analytical Method | Fortification Level | Recovery Rate (%) | Limit of Quantification (LOQ) | Reference | |---|---|---|---|---|---| | Isolute® NH2, OasisTM HLB, ENV+® | 0.1 M ammonium carbonate:acetone (9:1, v:v) | LC-MS/MS | 1.0 µg/kg | 101 - 103 | 1.0 µg/kg |[7] | | Not Specified | Acetonitrile:methylene chloride (1:1) | HPLC-UV (254 nm) | 0.2, 0.5, 1.0 ppb | 74 - 93 | 0.26 ppb |[4] | | Not Specified | Not Specified | UHPLC-MS/MS | Not Specified | Not Specified | 0.005 mg/kg |[8] |

Experimental Protocols

Protocol 1: SPE of Nicosulfuron from Water Samples

This protocol is a generalized procedure based on common practices for nicosulfuron analysis in water.

1. Sample Preparation:

-

Collect water samples in clean glass bottles.

-

Filter the water samples through a 0.45 µm filter to remove suspended particulate matter.[4]

-

Acidify the sample to a pH of approximately 3.0-4.0 with formic acid.[5]

2. SPE Cartridge Conditioning:

-

Select an appropriate SPE cartridge (e.g., Oasis® HLB, C18).[5][9]

-

Condition the cartridge by passing 3-6 mL of methanol followed by 3-6 mL of deionized water (pH adjusted to 3.0).[9][10]

3. Sample Loading:

-

Load the pre-treated water sample (e.g., 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-8 mL/min.[6][10]

4. Cartridge Washing:

-

Wash the cartridge with 3-6 mL of deionized water to remove any co-adsorbed impurities.[10]

5. Elution:

-

Elute the retained nicosulfuron from the cartridge using a suitable solvent. Common elution solvents include acetone or methanol, which may be modified with additives like acetic acid or ammonium hydroxide.[4][5][6] For example, elute with 6 mL of methanol.[10]

6. Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30°C.[5][7]

-

Reconstitute the residue in a small, precise volume of the initial mobile phase for HPLC or LC-MS/MS analysis.[4]

Protocol 2: SPE of Nicosulfuron from Soil Samples

This protocol provides a general workflow for the extraction and cleanup of nicosulfuron from soil matrices.

1. Sample Preparation and Extraction:

-

Air-dry the soil sample and sieve it through a 2 mm sieve.

-

Weigh 10 g of the prepared soil sample into a centrifuge tube.[7]

-

Add an extraction solvent. A common mixture is 0.1 M ammonium carbonate and acetone (9:1, v/v).[7] Alternatively, a 1:1 mixture of acetonitrile and methylene chloride can be used.[4]

-

Shake the mixture vigorously for 15-20 minutes and then centrifuge.[7]

-

Decant the supernatant. Repeat the extraction process on the soil residue and combine the supernatants.[7]

2. Extract Cleanup (SPE):

-

The combined extract may require a multi-stage SPE cleanup. For instance, the extract can be passed through an Isolute® NH2 cartridge, followed by evaporation of the organic solvent.[7]

-

The remaining aqueous extract is then acidified to pH 3 with formic acid and passed through stacked OasisTM HLB and ENV+® SPE cartridges.[7]

3. Elution:

-

Elute the analytes from the SPE cartridges using a mixture of methanol and 1 M ammonium hydroxide (9:1, v/v), followed by methanol.[7]

4. Concentration and Reconstitution:

-

Reduce the volume of the eluent using a nitrogen evaporator at 30°C.[7]

-

Adjust the final volume with a suitable solvent mixture, such as 5 mM ammonium formate and methanol (19:1, v/v), prior to analysis.[7]

Visualizations

References

- 1. iskbc.com [iskbc.com]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. Degradation Characteristics of Nicosulfuron in Water and Soil by MnO2 Nano-Immobilized Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. analiticaweb.com.br [analiticaweb.com.br]

High-performance liquid chromatography (HPLC) for nicosulfuron separation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the separation and quantification of nicosulfuron using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated techniques to ensure reliable and reproducible results.

Introduction

Nicosulfuron is a sulfonylurea herbicide widely used for the post-emergence control of annual and perennial grass weeds in maize.[1][2] Accurate and sensitive analytical methods are crucial for quality control, residue analysis in environmental samples, and formulation development.[3] Reversed-phase HPLC with UV detection is a robust and commonly employed technique for the determination of nicosulfuron.[1][4] This document outlines the key parameters and a detailed protocol for its successful implementation.

The principle of separation relies on the partitioning of nicosulfuron between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention of nicosulfuron on the column can be controlled to achieve effective separation from other components in the sample matrix.

Experimental Conditions and Data

The following tables summarize typical HPLC conditions and quantitative data for nicosulfuron analysis compiled from various validated methods.

Table 1: HPLC Method Parameters for Nicosulfuron Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | Zorbax® SB-C8, 3.5 µm, 75 x 4.6 mm[5] | C18, 250 x 4 mm[2][3] | Newcrom C18[6] | Phenomenex® Luna Phenyl-Hexyl, 3 µm, 150 x 4.6 mm[7] |

| Mobile Phase | Acetonitrile / Water (pH 2.5 with H₃PO₄)[1][5] | Acetonitrile / Water / H₃PO₄ (80:20:0.1, v/v/v)[2][3] | Acetonitrile / Water / H₃PO₄[6] | A: 0.1 mM Formic Acid in 0.01 mM Ammonium Formate B: Methanol[7] |

| Elution Mode | Isocratic | Isocratic[2] | Isocratic[6] | Gradient[7] |

| Flow Rate | Not Specified | 1.0 mL/min[2][3][8] | Not Specified | Not Specified |

| Detection Wavelength | 245 nm[4][5] | 240 nm[3] | Not Specified | MS/MS |

| Injection Volume | Not Specified | 20 µL[3] | 5 µL[8] | Not Specified |

| Internal Standard | Diphenylmethylurea[1][5] | Not Specified | Not Specified | Not Specified |

Table 2: Quantitative Data for Nicosulfuron Analysis

| Parameter | Value | Source |

| Retention Time | ~5.9 min | [3] |

| Retention Time | ~1.704 min | [8] |

| Calibration Range | 0.01 - 10 µg/mL | [3] |

| Calibration Range | 10 - 350 µg/mL | [8] |

| Linearity (R²) | 0.9918 | [3] |

| Limit of Detection | 0.1 ppb (in water) | [9] |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of nicosulfuron in a technical material or formulation.

3.1. Materials and Reagents

-

Nicosulfuron analytical standard (purity >99%)

-

Diphenylmethylurea (internal standard, purity >99%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 or 0.45 µm)

-

HPLC vials

3.2. Instrument and Apparatus

-

HPLC system equipped with a UV detector

-

C8 or C18 reversed-phase column (e.g., Zorbax® SB-C8, 75 x 4.6 mm, 3.5 µm)

-

Data acquisition and processing software

3.3. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of acetonitrile and water. Adjust the pH of the water to 2.5 with phosphoric acid before mixing. The exact ratio should be optimized for the specific column and system but a starting point of 50:50 (v/v) is recommended. Degas the mobile phase before use.

-

Internal Standard Stock Solution (IS): Accurately weigh and dissolve an appropriate amount of diphenylmethylurea in acetonitrile to obtain a concentration of approximately 1 mg/mL.

-

Nicosulfuron Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of nicosulfuron analytical standard in acetonitrile to obtain a concentration of approximately 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the nicosulfuron standard stock solution with acetonitrile. Add a fixed amount of the internal standard stock solution to each calibration standard.

3.4. Sample Preparation

-

Accurately weigh a sample of the nicosulfuron technical material or formulation.

-

Dissolve the sample in a known volume of acetonitrile.

-

Add a fixed amount of the internal standard stock solution.

-

Dilute to the final volume with acetonitrile.

-

Filter an aliquot of the final solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial.

3.5. Chromatographic Analysis

-

Set up the HPLC system with the chosen column and mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is obtained.

-

Inject the calibration standards and the prepared sample solution.

-

Record the chromatograms and integrate the peak areas for nicosulfuron and the internal standard.

3.6. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of nicosulfuron to the peak area of the internal standard against the concentration of nicosulfuron for the calibration standards.

-

Determine the concentration of nicosulfuron in the sample solution from the calibration curve.

-

Calculate the percentage of nicosulfuron in the original sample.

Visualizations

4.1. Experimental Workflow

References

Application Notes and Protocols for Nicosulfuron-d6 in Environmental Monitoring

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nicosulfuron-d6 as an internal standard for the quantitative analysis of nicosulfuron in environmental matrices. The protocols detailed below are based on established analytical methodologies for pesticide residue analysis, primarily employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

Introduction to Nicosulfuron and the Role of this compound

Nicosulfuron is a widely used sulfonylurea herbicide for controlling annual and perennial grass weeds in cornfields.[3] However, its persistence and mobility in soil and water raise environmental concerns, necessitating sensitive and accurate monitoring methods.[3] Factors such as soil pH can significantly influence its degradation half-life, which can range from 15-20 days in acidic soils to 190-250 days in alkaline conditions.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for precise quantification.[4][5] this compound, as a deuterated analog of nicosulfuron, serves as an ideal internal standard for this purpose. It is chemically identical to the target analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for analyte losses during sample processing and instrumental variability.[1]

Environmental Fate of Nicosulfuron

Nicosulfuron degrades in the environment through microbial action and chemical hydrolysis.[6] The primary degradation pathway involves the cleavage of the sulfonylurea bridge, forming pyridine sulfonamide and pyrimidine amine metabolites.[6] While nicosulfuron is not expected to persist in most terrestrial and aquatic environments, its mobility in soil can lead to potential groundwater contamination.[6]

Below is a simplified representation of the nicosulfuron degradation pathway.

Caption: Simplified degradation pathway of Nicosulfuron in the environment.

Quantitative Analysis Data

The following tables summarize typical analytical parameters for the quantification of nicosulfuron in environmental samples using LC-MS/MS. The use of this compound as an internal standard is expected to yield high recovery rates and low relative standard deviations (RSD).

Table 1: Method Performance for Nicosulfuron Analysis in Water

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.26 ppb | [7] |

| Fortification Level | 0.2 ppb | [7] |

| Average Recovery | 79.8% | [7] |

| Standard Deviation (SD) | 4.3% | [7] |

| Relative Standard Deviation (RSD) | 5.4% | [7] |

| Fortification Level | 1.0 ppb | [7] |

| Average Recovery | 83.2% | [7] |

| Standard Deviation (SD) | 6.3% | [7] |

| Relative Standard Deviation (RSD) | 7.6% | [7] |

Table 2: Method Performance for Nicosulfuron Analysis in Soil

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 1.0 µg/kg | [8] |

| Fortification Level | 1.0 µg/kg | [8] |

| Average Recovery (Clay Loam) | 101-103% | [8] |

| Half-life (Surface Soil) | 14-20 days | [3] |

Experimental Protocols

The following are generalized protocols for the analysis of nicosulfuron in water and soil samples using this compound as an internal standard.

Protocol for Water Sample Analysis

This protocol is designed for the extraction and quantification of nicosulfuron from water samples.

Caption: Experimental workflow for Nicosulfuron analysis in water samples.

Methodology:

-